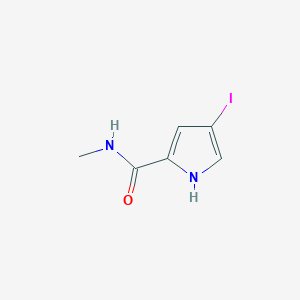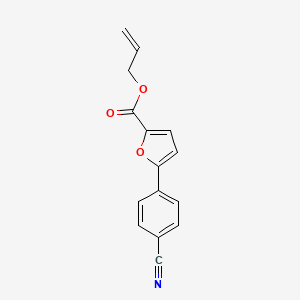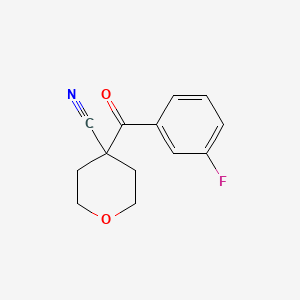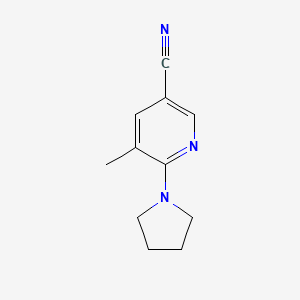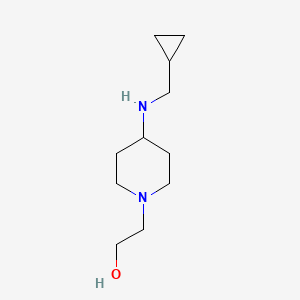
2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((Ciclopropilmetil)amino)pirrolidin-1-il)etanol es un compuesto químico con la fórmula molecular C10H20N2O y un peso molecular de 184,2786 g/mol . Es un miembro de la familia de la pirrolidina, que es conocida por sus versátiles aplicaciones en diversos campos, como la química medicinal y la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-((Ciclopropilmetil)amino)pirrolidin-1-il)etanol típicamente implica la reacción de ciclopropilmetilamina con derivados de pirrolidina. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción . La ruta sintética específica puede variar, pero un método común implica la sustitución nucleofílica de una pirrolidina halogenada con ciclopropilmetilamina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía y la cristalización para garantizar que el producto final cumpla con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-((Ciclopropilmetil)amino)pirrolidin-1-il)etanol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar las cetonas o aldehídos correspondientes.
Reducción: Puede reducirse para formar aminas o alcoholes.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, donde el grupo amino puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los reactivos halogenados y las bases fuertes como el hidruro de sodio (NaH) pueden facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
2-(3-((Ciclopropilmetil)amino)pirrolidin-1-il)etanol tiene varias aplicaciones en la investigación científica:
Biología: El compuesto puede utilizarse en el estudio de las interacciones enzimáticas y como ligando en estudios de unión.
Mecanismo De Acción
El mecanismo de acción de 2-(3-((Ciclopropilmetil)amino)pirrolidin-1-il)etanol implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse a estas dianas, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas implicadas dependen de la aplicación y el objetivo específicos de interés .
Comparación Con Compuestos Similares
Compuestos similares
2-(Pirrolidin-1-il)etanol: Un compuesto similar con una estructura más simple, que carece del grupo ciclopropilmetilo.
2-[3-(Ciclopropil-metil-amino)-pirrolidin-1-il]-etanol: Otro compuesto estrechamente relacionado con ligeras variaciones en el grupo amino.
Singularidad
2-(3-((Ciclopropilmetil)amino)pirrolidin-1-il)etanol es único debido a la presencia del grupo ciclopropilmetilo, que puede impartir propiedades químicas y biológicas distintas. Esta característica estructural puede influir en la reactividad del compuesto, la afinidad de unión y la efectividad general en diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
2-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C10H20N2O/c13-6-5-12-4-3-10(8-12)11-7-9-1-2-9/h9-11,13H,1-8H2 |
Clave InChI |
ONIVFDDYIKWBRU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2CCN(C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




